Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-
Overview
Description
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organic compound that features a brominated phenoxy group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- typically involves the bromination of a precursor compound followed by the introduction of the acetaldehyde group. One common method involves the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The bromination step is often carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide .
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-bromo-2-methylphenoxy)acetic acid.
Reduction: 2-(4-bromo-2-methylphenoxy)ethanol.
Substitution: 2-(4-substituted-2-methylphenoxy)acetaldehyde.
Scientific Research Applications
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde, 2-(4-chloro-2-methylphenoxy)-: Similar structure but with a chlorine atom instead of bromine.
Acetaldehyde, 2-(4-fluoro-2-methylphenoxy)-: Similar structure but with a fluorine atom instead of bromine.
Acetaldehyde, 2-(4-iodo-2-methylphenoxy)-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. This makes it a valuable compound for certain synthetic applications and research studies.
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPLYOAXTMEOSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281377 | |
Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134671-61-7 | |
Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134671-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromo-2-methylphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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